molecular formula C8H7N3O B12582851 2-Amino-6-cyanobenzamide CAS No. 606490-52-2

2-Amino-6-cyanobenzamide

Katalognummer: B12582851
CAS-Nummer: 606490-52-2
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: RXNMPKKXTCLCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, featuring an amino group at the 2-position and a cyano group at the 6-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyanobenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of solvent-free reactions and efficient catalysts can enhance the scalability and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid anhydrides, dimethylformamide (DMF), and pyridine. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to 70°C and reaction times from a few hours to overnight .

Major Products Formed

Major products formed from these reactions include various substituted benzamides, heterocyclic compounds, and amide derivatives. These products can have diverse applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-cyanobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-cyanobenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzamide: A compound with similar structure but lacking the cyano group.

    2-Cyanobenzamide: A compound with a cyano group but lacking the amino group.

    2-Amino-6-methoxybenzothiazole: A compound with a methoxy group instead of a cyano group.

Uniqueness

2-Amino-6-cyanobenzamide is unique due to the presence of both amino and cyano groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

606490-52-2

Molekularformel

C8H7N3O

Molekulargewicht

161.16 g/mol

IUPAC-Name

2-amino-6-cyanobenzamide

InChI

InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H2,11,12)

InChI-Schlüssel

RXNMPKKXTCLCGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.